molecular formula C15H13ClFN B12467425 4-[(1E)-2-(2-chloro-6-fluorophenyl)ethenyl]-N-methylaniline

4-[(1E)-2-(2-chloro-6-fluorophenyl)ethenyl]-N-methylaniline

Cat. No.: B12467425
M. Wt: 261.72 g/mol
InChI Key: KXVXICBOMOGFMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1E)-2-(2-chloro-6-fluorophenyl)ethenyl]-N-methylaniline is an organic compound that features a complex aromatic structure This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with a vinyl group and a methylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-2-(2-chloro-6-fluorophenyl)ethenyl]-N-methylaniline typically involves a multi-step process. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-chloro-6-fluorobenzaldehyde.

    Vinylation: The aldehyde undergoes a Wittig reaction with a suitable phosphonium ylide to introduce the vinyl group, forming 2-chloro-6-fluorostyrene.

    Amination: The final step involves the nucleophilic substitution of the styrene with N-methylaniline under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-2-(2-chloro-6-fluorophenyl)ethenyl]-N-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the vinyl group to an ethyl group.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: Quinones, carboxylic acids

    Reduction: Ethyl derivatives

    Substitution: Various substituted anilines

Scientific Research Applications

4-[(1E)-2-(2-chloro-6-fluorophenyl)ethenyl]-N-methylaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(1E)-2-(2-chloro-6-fluorophenyl)ethenyl]-N-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluorophenylacetic acid
  • (E)-N-[(2-chloro-6-fluorophenyl)methylidene]hydroxylamine
  • Ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate

Uniqueness

4-[(1E)-2-(2-chloro-6-fluorophenyl)ethenyl]-N-methylaniline is unique due to its specific combination of substituents and the presence of both a vinyl group and a methylaniline moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C15H13ClFN

Molecular Weight

261.72 g/mol

IUPAC Name

4-[2-(2-chloro-6-fluorophenyl)ethenyl]-N-methylaniline

InChI

InChI=1S/C15H13ClFN/c1-18-12-8-5-11(6-9-12)7-10-13-14(16)3-2-4-15(13)17/h2-10,18H,1H3

InChI Key

KXVXICBOMOGFMH-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)C=CC2=C(C=CC=C2Cl)F

Origin of Product

United States

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